Cephalexin Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

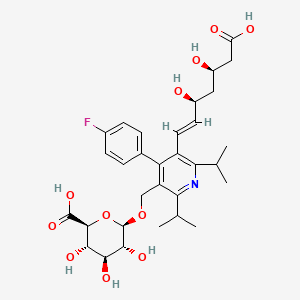

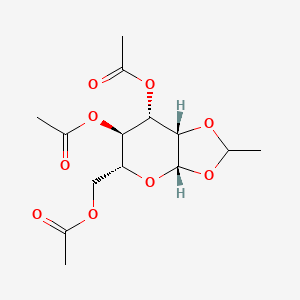

Cephalexin Hydrate, also known as cefalexin hydrate, is a first-generation cephalosporin antibiotic from the beta-lactam family . It is used to treat infections caused by bacteria, including upper respiratory infections, ear infections, skin infections, urinary tract infections, and bone infections . It works by fighting bacteria in your body . It is used to treat infections in adults and children who are at least 1 year old .

Synthesis Analysis

This compound is synthesized through a process that involves the proton transfer from carboxylic or sulfonic counterions to the Cephalexin molecules, resulting in salt formation . The same method was exploited for the synthesis of salts with a 1:1 stoichiometric ratio of Cephalexin and corresponding salt formers .Molecular Structure Analysis

This compound has a molecular formula of CHNOS and an average mass of 365.404 Da . It is a cephalosporin antibiotic used to study the effect of expression, binding, and inhibition of PBP3 and other penicillin-binding proteins (PBPs) on bacterial cell wall mucopeptide synthesis .Chemical Reactions Analysis

This compound undergoes degradation in almost all conditions . A total of six degradation products were generated in different stress conditions; these were identified and structures were proposed using LC–MS/MS .Physical And Chemical Properties Analysis

This compound absorbs energy from 31.5 to 121.9 °C (with dip temperature at 69.5 ± 7.6 °C, n = 6) to allow both bound and free water to evaporate . Its melting point and decomposition temperature have not been clearly defined .Mecanismo De Acción

The mechanism of action of Cephalexin Hydrate resembles that of penicillin where it inhibits synthesis of the bacterial cell wall, its absence influences death as a result of bacterial lysis . It works by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

Cephalexin Hydrate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

Número CAS |

1212823-95-4 |

|---|---|

Fórmula molecular |

C₁₆H₁₇N₃O₄S |

Peso molecular |

347.39 |

Sinónimos |

(6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Alcephin; Alsporin; Cefablan; Cefadal; Cefadin; Taicelexin; Tepaxin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

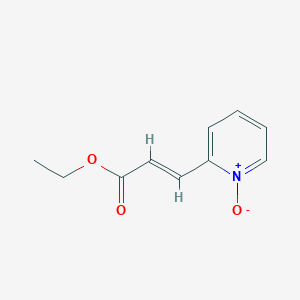

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

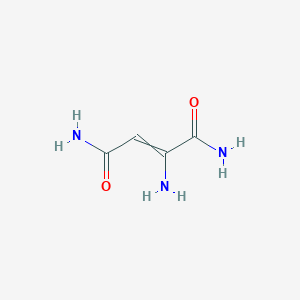

![5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140706.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)